molecular formula C21H34O4 B14094426 (3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

Cat. No.: B14094426
M. Wt: 350.5 g/mol
InChI Key: WKFXHNDWEHDGQD-FGOZUOQZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Keto-pregnanetriol involves multiple steps, including the oxidation of pregnanetriol. One common method involves the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 11-Keto-pregnanetriol often involves large-scale synthesis using similar oxidation processes. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 11-Keto-pregnanetriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Keto-pregnanetriol has a wide range of applications in scientific research:

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14-,15-,16+,18+,19-,20-,21-/m0/s1

InChI Key

WKFXHNDWEHDGQD-FGOZUOQZSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

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